molecular formula C13H19ClN2OS B2472426 6-Chloro-N-(4-ethylsulfanylbutan-2-yl)-N-methylpyridine-3-carboxamide CAS No. 1436167-45-1

6-Chloro-N-(4-ethylsulfanylbutan-2-yl)-N-methylpyridine-3-carboxamide

Cat. No.: B2472426
CAS No.: 1436167-45-1
M. Wt: 286.82
InChI Key: LZBFOZUIAWWFEI-UHFFFAOYSA-N
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Description

6-Chloro-N-(4-ethylsulfanylbutan-2-yl)-N-methylpyridine-3-carboxamide ( 1436167-45-1) is a high-purity chemical compound supplied for research and development purposes. This molecule, with the molecular formula C13H19ClN2OS and a molecular weight of 286.82 g/mol, belongs to the pyridine-3-carboxamide class of heterocyclic compounds, which are recognized as versatile building blocks in the synthesis of biologically active compounds . Pyridine-3-carboxamide derivatives are of significant interest in agricultural chemistry research, where they have been explored as lead structures for developing novel fungicidal and antibacterial agents . Some derivatives have demonstrated excellent in vivo fungicidal activity against destructive plant pathogens like cucumber downy mildew, while other analogs have shown promising activity against bacterial wilt pathogens such as Ralstonia solanacearum in tomato plants, highlighting the research value of this chemical class in plant protection . The structure features a chloro-substituted pyridine ring linked via a carboxamide group to an N-methylated chain containing an ethylsulfanyl moiety. This combination of a nitrogen-containing heterocycle and a sulfur-containing side chain is a common design strategy in agrochemical discovery, aimed at generating compounds with unique biological profiles . The compound is offered with purities up to 95.0% and is available in various quantities to meet specific research needs . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety information and material safety data sheet prior to use.

Properties

IUPAC Name

6-chloro-N-(4-ethylsulfanylbutan-2-yl)-N-methylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2OS/c1-4-18-8-7-10(2)16(3)13(17)11-5-6-12(14)15-9-11/h5-6,9-10H,4,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZBFOZUIAWWFEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCCC(C)N(C)C(=O)C1=CN=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Chloro-N-(4-ethylsulfanylbutan-2-yl)-N-methylpyridine-3-carboxamide is a chemical compound with potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its structure includes a pyridine ring, a chloro substituent, and a carboxamide group, which may contribute to its interaction with various biological targets.

  • Molecular Formula : C13H19ClN2OS
  • Molecular Weight : 286.82 g/mol
  • CAS Number : 1436167-45-1

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the chloro group and the ethylsulfanyl side chain may enhance its binding affinity and selectivity towards biological targets. Preliminary studies suggest that it may modulate pathways involved in cell signaling, potentially influencing processes such as apoptosis and cell proliferation.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

Case Studies

Several studies have explored the biological activities of compounds similar to this compound:

StudyCompoundTargetResult
Compound 4ac-Met KinaseIC50 = 0.27 µM
Related CompoundsRenal Cancer Cell LinesIC50 = 6.97 µM

Research Findings

Recent research emphasizes the importance of structural modifications in enhancing the biological activity of pyridine-based compounds. The following findings highlight key areas of interest:

  • Structure-Activity Relationship (SAR) :
    • Modifications to the pyridine ring and side chains can significantly influence biological activity. The introduction of electron-withdrawing groups like chlorine enhances potency against certain targets.
  • Computational Studies :
    • Molecular docking studies have been employed to predict binding affinities and interactions with target proteins, providing insights into the mechanism by which these compounds exert their effects .
  • Pharmacokinetic Properties :
    • ADME (Absorption, Distribution, Metabolism, Excretion) studies are crucial for evaluating the drug-likeness of these compounds, ensuring they possess favorable pharmacokinetic profiles for therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide

  • Structure : Replaces the carboxamide group with a sulfonamide (-SO₂NH-) linker. The pyridin-4-ylmethyl substituent differs from the ethylsulfanylbutan-2-yl group in the target compound.
  • Properties: Exhibits a monoclinic crystal structure (space group P2₁/c) with hydrogen-bonded C(7) chains along the [001] direction, stabilized by N–H···N interactions . Molecular weight: 283.73 g/mol; melting point: 492 K . Reported antimicrobial and tuberculostatic activities, attributed to the pyridine-sulfonamide framework .

6-Chloro-N-(2-morpholin-4-ylphenyl)pyridine-3-carboxamide

  • Structure : Shares the 6-chloropyridine-3-carboxamide core but substitutes the N-methyl and ethylsulfanylbutan-2-yl groups with a morpholine-attached phenyl ring.
  • Properties: Molecular formula: C₁₆H₁₆ClN₃O₂; CAS: 775308-22-0 .
  • Key Difference: The aromatic morpholinophenyl group may increase metabolic stability but reduce conformational flexibility compared to the aliphatic ethylsulfanylbutan-2-yl chain in the target compound.

6-Chloro-N-{4-[(2E)-3-phenylprop-2-enoyl]phenyl}pyridine-3-carboxamide

  • Structure : Features a chalcone-like (α,β-unsaturated ketone) substituent on the phenyl ring attached to the carboxamide nitrogen.
  • Synthesis: Prepared via condensation of 6-chloronicotinoyl chloride with 4-(3-phenylpropenoyl)aniline, followed by cyclization with urea in ethanolic NaOH to yield oxazine derivatives .
  • Key Difference : The α,β-unsaturated ketone moiety enables conjugation-based reactivity, useful for further derivatization, unlike the inert ethylsulfanyl group in the target compound .

Structural and Functional Analysis

Table 1. Comparative Overview of Pyridine Derivatives

Compound Name Core Structure Substituents Molecular Formula Key Properties/Activities References
Target Compound Pyridine-3-carboxamide 6-Cl, N-Me, 4-ethylsulfanylbutan-2-yl Not Provided Hypothesized lipophilicity N/A
6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide Pyridine-3-sulfonamide 6-Cl, pyridin-4-ylmethyl C₁₁H₁₀ClN₃O₂S Antimicrobial, C(7) crystal chains
6-Chloro-N-(2-morpholin-4-ylphenyl)pyridine-3-carboxamide Pyridine-3-carboxamide 6-Cl, 2-morpholinophenyl C₁₆H₁₆ClN₃O₂ Rigid aromatic scaffold
6-Chloro-N-{4-[3-phenylpropenoyl]phenyl}pyridine-3-carboxamide Pyridine-3-carboxamide 6-Cl, 4-(α,β-unsaturated ketone)phenyl C₂₁H₁₆ClN₂O₂ Reactive for cyclization

Key Observations:

Substituent Effects :

  • Ethylsulfanylbutan-2-yl : Likely enhances lipophilicity and membrane permeability compared to polar sulfonamides or rigid morpholine derivatives.
  • Chlorine at C6 : Common across all analogs; may contribute to electron-withdrawing effects, stabilizing the pyridine ring and influencing binding interactions.

Synthetic Accessibility : Carboxamide derivatives (e.g., target compound) are typically synthesized via acyl chloride intermediates, whereas sulfonamides require sulfonyl chloride precursors .

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